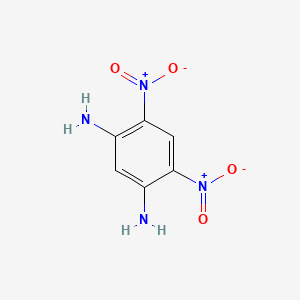

4,6-Dinitrobenzene-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBUFGZWPXQRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303204 | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4987-96-6 | |

| Record name | 4987-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dinitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitrobenzene-1,3-diamine, also known as 4,6-dinitro-m-phenylenediamine, is a valuable chemical intermediate characterized by a benzene ring substituted with two amino groups and two nitro groups at specific positions.[1] This compound serves as a crucial precursor in the synthesis of a variety of industrial products, including dyes and certain pharmaceuticals.[1] Its molecular structure and reactive functional groups make it a versatile building block in organic synthesis.[1] This guide provides a detailed, in-depth look at a reliable synthesis pathway for this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Synthesis Pathway Overview

The most direct and reliable synthesis of this compound is a two-step process commencing with 1,3-dichlorobenzene. This pathway offers a high degree of regioselectivity, ensuring the desired isomer is the primary product. The overall process can be visualized as follows:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene

This initial step involves the electrophilic aromatic substitution of 1,3-dichlorobenzene. The presence of two chlorine atoms, which are ortho, para-directing but deactivating, and the strong nitrating conditions, favor the introduction of nitro groups at the 4 and 6 positions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1,3-Dichlorobenzene | 147.00 | 29.2 g |

| Concentrated Nitric Acid | 63.01 | 80 mL |

| Oleum (25% free SO3) | - | 150 mL |

| Crushed Ice | - | 2000 g |

| 30% Sodium Hydroxide Solution | 40.00 | As needed |

Step-by-Step Procedure: [2]

-

In a suitable reaction vessel, carefully add 80 mL of concentrated nitric acid dropwise to 150 mL of oleum (25% sulfur trioxide).

-

To this nitrating mixture, add 29.2 g of 1,3-dichlorobenzene.

-

Stir the resulting mixture for 30 minutes.

-

Carefully pour the reaction solution over 2000 g of crushed ice.

-

Once the ice has melted, neutralize the solution to a pH of 7 by adding a 30% sodium hydroxide solution.

-

Collect the precipitated product, 1,3-dichloro-4,6-dinitrobenzene, by filtration.

-

Dry the collected solid. This should yield approximately 24.2 g of the intermediate product.

Part 2: Synthesis of this compound

The second and final stage is a nucleophilic aromatic substitution where the chlorine atoms of the intermediate are displaced by amino groups from ammonia. This reaction is typically carried out under high pressure and temperature in an autoclave.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1,3-Dichloro-4,6-dinitrobenzene | 237.00 | 7.2 g |

| 30% Aqueous Ammonia | 17.03 (as NH3) | 50 mL |

Step-by-Step Procedure: [2]

-

Place 7.2 g of 1,3-dichloro-4,6-dinitrobenzene and 50 mL of 30% aqueous ammonia into a 100-mL autoclave.

-

Seal the autoclave and heat it to 443 K (170 °C) for 24 hours.

-

After the reaction period, allow the autoclave to cool to room temperature.

-

Recover the product, which will be in the form of colorless blocks.

-

The expected yield of this compound is approximately 5.6 g (a 23% yield based on the intermediate).

Product Characterization

The final product, this compound, is a solid with a melting point reported to be above 300°C.[1][3] Elemental analysis of the synthesized compound should align with the calculated values for its molecular formula, C₆H₆N₄O₄.[2]

Calculated vs. Found Elemental Analysis: [2]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 36.34 | 36.32 |

| Hydrogen (H) | 3.03 | 3.01 |

| Nitrogen (N) | 28.28 | 28.29 |

Safety Considerations

-

Nitrating agents (concentrated nitric acid and oleum) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

The amination step is performed under high pressure and temperature in an autoclave. Ensure the equipment is properly rated and maintained for such conditions. Follow all safety protocols for high-pressure reactions.

-

This compound and its intermediates may be hazardous. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The synthesis pathway starting from 1,3-dichlorobenzene provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions in both the dinitration and amination steps, researchers can obtain this valuable chemical intermediate for further applications in dye manufacturing, pharmaceutical development, and other areas of organic synthesis. The provided protocols, when executed with the necessary safety precautions, offer a clear and reproducible route to this target molecule.

References

-

Zhou, T., Han, D. F., & Hu, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. Available at: [Link]

- Pum, F. J., & Schnetzinger, R. W. (1972). U.S. Patent No. 3,654,363. U.S. Patent and Trademark Office.

-

da Silva, G. F., & de Mattos, E. C. (2012). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Journal of Aerospace Technology and Management, 4(3), 357-363. Available at: [Link]

-

LookChem. (n.d.). Cas 4987-96-6, this compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

- Bayer AG. (1996). DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene. Google Patents.

-

Chapman, N. B., & Gibson, R. E. (1975). Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, (14), 1322-1324. Available at: [Link]

-

Quora. (2023). How to obtain m-phenylene diamine from benzene. Retrieved from [Link]

-

ChemBK. (n.d.). 4,6-Dinitro-1,3-phenylenediamine. Retrieved from [Link]

-

Zhang, M. X., Kerr, A. T., DeHope, A. J., & Reynolds, J. G. (2016). A Mild Method to Synthesize TATB by Amination of 1,3,5-Trialkoxy-2,4,6-Trinitrobenzene under Phase Transfer Catalysis Conditions. Central European Journal of Energetic Materials, 13(4), 869-883. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroaniline (C₆H₆N₄O₄)

Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of 2,4-Dinitroaniline (CAS No: 97-02-9), a key aromatic amine and nitro compound with the molecular formula C₆H₅N₃O₄.[1][2] It is structurally defined as an aniline molecule substituted with two nitro groups at the 2 and 4 positions of the benzene ring.[1][3] This compound serves as a critical intermediate in the synthesis of various industrial products, including azo dyes, preservatives, and organic pigments.[2][4] Its unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro groups, dictate its reactivity and utility. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its physical properties, chemical behavior, synthesis protocols, and safety considerations.

Compound Identifiers:

-

IUPAC Name: 2,4-Dinitroaniline[1]

-

Synonyms: 1-Amino-2,4-dinitrobenzene, 2,4-Dinitrophenylamine[5][6]

-

InChI Key: LXQOQPGNCGEELI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical characteristics of 2,4-Dinitroaniline are fundamental to its handling, application, and purification. The strong intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions from the nitro groups, result in a high melting point and low water solubility.

| Property | Value | Source(s) |

| Appearance | Yellow powder or crystals with a musty odor.[1][8] | USCG, 1999[1][8] |

| Melting Point | 176-180 °C (349-356 °F).[4][8] | Sigma-Aldrich, NTP[8] |

| Boiling Point | Decomposes at elevated temperatures.[4][8] | Wikipedia, NOAA[4][8] |

| Density | 1.615 g/cm³ at 15 °C.[4][8] | USCG, 1999[4][8] |

| Solubility in Water | < 0.1 mg/mL (practically insoluble).[4][8] | NTP, 1992[8] |

| Solubility (Organic) | Soluble in acetone, ethyl acetate, and most alcohols.[4] | Wikipedia[4] |

| Vapor Pressure | 2.68 x 10⁻⁵ mmHg. | PubChem[1] |

| logP (Octanol/Water) | 1.84 (estimated).[1] | PubChem[1] |

| Acidity (pKa) | -4.53 (conjugate acid); 18.46 (amine proton).[1][4] | PubChem, Wikipedia[1][4] |

| Flash Point | 224 °C (435 °F) - closed cup.[8] | Sigma-Aldrich, NTP[8] |

Chemical Properties and Reactivity

The chemical behavior of 2,4-Dinitroaniline is dominated by the electron-withdrawing nature of the two nitro groups, which significantly deactivates the aromatic ring and reduces the basicity of the amino group compared to aniline.[4]

-

Basicity: The amino group is very weakly basic due to the delocalization of its lone pair of electrons into the nitro-substituted ring. Its conjugate acid has a pKa of -4.53.[4]

-

Reactivity: The compound is stable under normal conditions but can decompose violently at high temperatures.[1][3][8] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Violent reactions can occur with chlorine and hydrochloric acid.[7]

-

Reduction: The nitro groups can be selectively or fully reduced. Reduction can yield 1,2-diamino-4-nitrobenzene or, upon complete reduction, 1,2,4-triaminobenzene, which are valuable synthetic intermediates.[4]

-

Diazotization: Despite the reduced basicity, the amino group can be diazotized to form a diazonium salt, which is a precursor for various azo dyes.

Synthesis and Experimental Protocols

The primary industrial synthesis of 2,4-Dinitroaniline involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with ammonia.[4][9] This reaction, known as ammonolysis, is typically performed under pressure at elevated temperatures.

General Synthesis Workflow

The synthesis process involves reacting the chlorinated precursor with an ammonia source, followed by workup and purification to isolate the final product. The choice of ammonia source (aqueous ammonia, ammonia gas, or a surrogate like urea) and reaction conditions (temperature, pressure, solvent) can be optimized to maximize yield and purity while ensuring operational safety.[10][11]

Caption: General workflow for the synthesis and purification of 2,4-Dinitroaniline.

Example Laboratory Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol is an adaptation of established methods for the safe, high-yield synthesis of 2,4-Dinitroaniline in a laboratory setting.[9][10]

Causality and Insights:

-

Reactant Introduction: 1-chloro-1,3-dinitrobenzene is added to the aqueous ammonia. This sequence is crucial for safety. A slow, controlled addition allows the exothermic reaction to be managed, preventing a dangerous, uncontrolled temperature increase that could lead to explosive decomposition.[10]

-

Stoichiometry: A significant excess of ammonia (at least 3-fold stoichiometric amount) is used to ensure the reaction goes to completion and to minimize the formation of side products.[10]

-

Temperature Control: Maintaining the temperature between 70-80°C provides a balance between a reasonable reaction rate and preventing thermal decomposition of the product and reactants.[10]

Step-by-Step Methodology:

-

Setup: Equip a pressure-rated reaction vessel with a mechanical stirrer, a heating mantle, a temperature probe, and a pressure gauge.

-

Charge Reactor: Charge the vessel with a 3- to 4-fold molar excess of 15-40% aqueous ammonia solution.

-

Heating: Begin stirring and heat the ammonia solution to the target reaction temperature of 70-80°C.[10]

-

Reactant Addition: Slowly introduce molten 1-chloro-2,4-dinitrobenzene into the heated ammonia solution via a pump or pressure-equalizing addition funnel over 30-60 minutes. Monitor the temperature and pressure closely.

-

Reaction: Once the addition is complete, maintain the reaction mixture at 70-80°C with vigorous stirring for 1-2 hours to ensure the reaction is complete.[10]

-

Cooling & Isolation: Cool the reactor to approximately 50°C. The product, 2,4-dinitroaniline, will precipitate as a yellow solid.

-

Filtration & Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water until the washings are neutral to remove unreacted ammonia and ammonium chloride byproduct.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. A typical yield is >95% with a melting point of 178-180°C.[10]

Applications in Research and Development

2,4-Dinitroaniline is not typically used as an active pharmaceutical ingredient (API) itself due to its toxicity.[4][7] However, its derivatives are of significant interest.

-

Herbicide Development: Dinitroaniline-based compounds are a class of pre-emergence herbicides.[12] They act by inhibiting tubulin polymerization, thereby disrupting cell division in target weeds.[12] Research into new derivatives aims to improve efficacy and selectivity.[13]

-

Dye and Probe Synthesis: It is a precursor for azo dyes and fluorescent probes.[4] For example, it can be incorporated into molecules like TMR-DN (TAMRA-2,4-dinitroaniline), which is used as a ligand for RNA aptamers in live-cell imaging studies.[14]

-

Chemical Intermediate: It serves as a building block for more complex molecules. The amino group can be modified, and the nitro groups can be reduced to create various di- and tri-substituted benzene derivatives used in medicinal chemistry and materials science.[2][4]

Safety and Handling

2,4-Dinitroaniline is a highly toxic substance and must be handled with extreme care by trained professionals in a controlled laboratory environment.[7][8]

GHS Hazard Statements:

-

H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

-

H411: Toxic to aquatic life with long-lasting effects.[7][15]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][15] For operations that may generate dust, respiratory protection is required.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][15] Do not breathe dust. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Store locked up.[15]

-

Disposal: Dispose of waste materials as hazardous waste in accordance with local, state, and federal regulations.[7][15]

Caption: Key hazard relationships for 2,4-Dinitroaniline.

References

-

PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.

-

Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). KR910005767B1 - Method for preparing 2,4-dinitroaniline.

-

Fisher Scientific. (n.d.). 2,4-Dinitroaniline, 99%. Retrieved from [Link]

-

ResearchGate. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]

-

YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN113214088A - Preparation method of 2, 4-dinitroaniline.

-

NIST. (n.d.). Benzenamine, 2,4-dinitro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4-Dinitroaniline | 97-02-9 [chemicalbook.com]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Benzenamine, 2,4-dinitro- [webbook.nist.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 11. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 12. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4,6-Dinitrobenzene-1,3-diamine (CAS: 4987-96-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Aromatic Building Block

4,6-Dinitrobenzene-1,3-diamine, also known by synonyms such as 4,6-Dinitro-1,3-phenylenediamine and 1,3-Diamino-4,6-dinitrobenzene, is a fascinating aromatic compound with the CAS number 4987-96-6.[1][2] Its structure, featuring a benzene ring substituted with two electron-donating amino groups and two strongly electron-withdrawing nitro groups, bestows upon it a unique chemical reactivity profile. This makes it a molecule of significant interest as a versatile precursor in the synthesis of a variety of industrial and potentially therapeutic compounds.[2] This guide aims to provide a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly within the realm of drug discovery and development. While direct biological studies on this specific molecule are limited, we will draw upon data from structurally related compounds to infer potential biological activities and guide future research.

I. Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and synthesis. The compound is characterized by a high melting point and a high density, indicative of strong intermolecular forces in the solid state.

| Property | Value | Source(s) |

| CAS Number | 4987-96-6 | [1][2] |

| Molecular Formula | C₆H₆N₄O₄ | [1][2] |

| Molecular Weight | 198.14 g/mol | [1][3] |

| Melting Point | >300°C | [2][4] |

| Boiling Point (Predicted) | 535.4 ± 45.0 °C at 760 mmHg | [4] |

| Density | 1.683 g/cm³ | [2][4] |

| Appearance | Data not consistently available, may be crystalline solid | |

| Solubility | Data not readily available | |

| IUPAC Name | This compound | [1] |

II. Synthesis and Structural Elucidation

The synthesis of this compound has been reported in the literature, with a notable procedure detailed in a study focused on its crystallographic analysis. This method provides a clear pathway for obtaining the compound for research purposes.

Experimental Protocol: Synthesis of this compound

This two-step synthesis starts from 1,3-dichlorobenzene and proceeds via a dinitrated intermediate.

Step 1: Synthesis of 1,3-Dinitro-4,6-dichlorobenzene

-

To 29.2 g of 1,3-dichlorobenzene in 150 ml of oleum (25% sulfur trioxide), add 80 ml of concentrated nitric acid dropwise.

-

Stir the mixture for 30 minutes.

-

Pour the resulting solution over 2000 g of crushed ice.

-

After the ice has melted, neutralize the solution to pH 7 by adding a sufficient amount of 30% sodium hydroxide solution.

-

Filter the precipitate and dry to obtain 1,3-dinitro-4,6-dichlorobenzene.

Step 2: Synthesis of this compound

-

Seal 7.2 g of the 1,3-dinitro-4,6-dichlorobenzene intermediate and 50 ml of 30% aqueous ammonia in a 100-ml autoclave.

-

Heat the autoclave to 443 K (170 °C) for 24 hours.

-

After cooling to room temperature, recover the product. The reported yield is 5.6 g (23%) of colorless blocks.

This protocol is adapted from a published crystallographic study and should be performed with appropriate safety precautions in a laboratory setting.

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided detailed information about the three-dimensional structure of this compound.[5] The molecule is nearly planar, a conformation stabilized by two intramolecular N—H⋯O hydrogen bonds.[5] These intramolecular interactions, along with further intermolecular N—H⋯O hydrogen bonds, lead to the formation of a sheet-like structure in the crystal lattice.[5]

Table of Crystallographic Data:

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.1294 (6) |

| b (Å) | 7.1770 (9) |

| c (Å) | 9.1289 (8) |

| α (°) | 67.710 (6) |

| β (°) | 86.692 (6) |

| γ (°) | 62.214 (5) |

| Volume (ų) | 378.30 (7) |

| Z | 2 |

Data obtained from a single-crystal X-ray study.[5]

III. Applications and Potential in Drug Discovery

While specific drug development programs centered on this compound are not prominent in the public domain, its chemical functionalities suggest significant potential as a scaffold or intermediate in medicinal chemistry.

A Versatile Chemical Intermediate

The primary documented applications of this compound are as a chemical intermediate in the synthesis of dyes and other organic compounds.[2] The presence of two primary amine groups and two nitro groups provides multiple reaction sites for derivatization, allowing for the construction of more complex molecules. The amino groups can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the nitro groups can be reduced to amines, providing further synthetic handles.

Potential as a Bioactive Scaffold

The field of medicinal chemistry often utilizes "building blocks," which are relatively simple molecules that can be elaborated to create a diverse library of compounds for biological screening.[6][7][8] Aromatic nitro compounds, in particular, are a well-established class of molecules with a wide range of biological activities and are incorporated into numerous approved drugs.[9] The nitro group can act as a bioisostere for other functional groups and can be crucial for binding to biological targets.

Given this context, this compound represents an intriguing, yet underexplored, building block for the synthesis of novel bioactive molecules. The presence of both amino and nitro groups on the same aromatic ring offers the potential for creating compounds with unique electronic and steric properties.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A conceptual workflow for leveraging this compound in a drug discovery program.

IV. Inferred Biological Activities and Toxicological Profile

Direct experimental data on the biological effects of this compound is scarce. However, by examining the known activities of related phenylenediamines and nitroaromatic compounds, we can infer potential biological properties and hazards. This approach is crucial for guiding safe handling and for hypothesizing potential mechanisms of action for future research.

Potential for Mutagenicity and Genotoxicity

Nitroarenes are a class of compounds known for their potential mutagenic and genotoxic effects.[10] Their biological activity is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[10] Similarly, some phenylenediamine derivatives have been shown to be mutagenic in the Ames test, a widely used assay for detecting chemical mutagens.[11] For instance, 2-nitro-p-phenylenediamine is a direct-acting mutagen.[11] Therefore, it is prudent to assume that this compound may possess mutagenic properties and should be handled with appropriate precautions.

Cytotoxicity and Oxidative Stress

Phenylenediamines have been shown to induce cytotoxicity in hepatocytes through a mechanism involving redox cycling and oxidative stress.[12] This process can lead to the depletion of cellular antioxidants like glutathione and the formation of mixed protein disulfides, ultimately causing cell death.[12] While some phenylenediamines are not directly toxic, they can become phototoxic upon exposure to light, leading to the generation of reactive species that cause DNA damage and cell death.[13] Given the presence of the phenylenediamine moiety, this compound could potentially exhibit similar cytotoxic effects.

Enzyme Inhibition

The diverse structures of nitroaromatic compounds and their metabolites make them candidates for enzyme inhibitors.[9] The inhibition of enzymes is a common mechanism of action for many drugs.[14] The specific enzyme inhibitory potential of this compound has not been investigated, but its structural features warrant exploration in this area.

Hypothesized Mechanism of Potential Toxicity:

Caption: A hypothesized pathway for the potential biological effects of this compound.

V. Safety, Handling, and Future Directions

Given the potential for mutagenicity and cytotoxicity, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including gloves, lab coat, and safety glasses, is essential. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

The future of this compound in research and development hinges on a more thorough investigation of its biological properties. Key areas for future research include:

-

Systematic toxicological studies: Including Ames testing for mutagenicity and cytotoxicity assays in various cell lines.

-

Exploratory synthesis: Utilizing it as a building block to generate a library of novel compounds for screening against a range of biological targets.

-

Mechanistic studies: Investigating its potential to induce oxidative stress, inhibit enzymes, or interact with other cellular pathways.

VI. Conclusion

This compound is a structurally unique aromatic compound with significant, yet largely untapped, potential. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive building block for synthetic and medicinal chemists. While a comprehensive understanding of its biological activity requires further investigation, the available data on related compounds provides a valuable framework for guiding future research and ensuring its safe handling. As the quest for novel therapeutic agents continues, the exploration of such versatile chemical scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 4987-96-6, this compound.

- Sood, C., Khan, S., & O'Brien, P. J. (1997). Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1335(3), 343–352.

- Biosynth. (n.d.). This compound | 4987-96-6 | EAA98796.

- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267.

- Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1992). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology Letters, 61(1), 79–89.

- Shegeľ, A. O., Zozulya, Y. A., & Mykhailiuk, P. K. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4945.

- ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer...

- ChemicalBook. (n.d.). 2,4,6-trinitrobenzene-1,3-diamine (1630-08-6) 13 C NMR.

- ChemBK. (n.d.). 4,6-Dinitro-1,3-phenylenediamine.

- NIST. (n.d.). 4,6-Dinitro-1,3-dimethyl-benzene. National Institute of Standards and Technology.

- Brown, J. P., & Brown, R. J. (1976). Mutagenicity testing of some commonly used dyes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 40(3), 203–224.

- Zhou, T., Han, D. F., & Hu, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o840.

- Wang, Y., Chen, T., & Fu, P. P. (2009). Phototoxicity of Phenylenediamine Hair Dye Chemicals in Salmonella typhimurium TA102 and Human Skin Keratinocytes. Journal of Environmental Science and Health, Part C, 27(4), 279–291.

- Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478–6510.

- ChemBK. (n.d.). 4,6-Dinitro-1,3-phenylenediamine_化工百科.

- PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information.

- Watanabe, T., Ishihara, N., & Ikeda, M. (1976). Toxicity of and biological monitoring for 1,3-diamino-2, 4, 6-trinitrobenzene and other nitro-amino derivatives of benzene and chlorobenzene. International Archives of Occupational and Environmental Health, 37(3), 157–168.

- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.

- Wikipedia. (n.d.). p-Phenylenediamine.

- Yamamoto, K., & Tsubogo, T. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. International Journal of Molecular Sciences, 24(3), 2772.

- Liu, P., Zhang, J., & Wang, J. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01391-20.

- Chen, F., Murata, M., Hiraku, Y., Yamashita, N., Oikawa, S., & Kawanishi, S. (1998). DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion. Free Radical Research, 29(3), 197–205.

- ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers.

- Sun, M., Zhao, S., & Tian, Z. (2024). p-Phenylenediamines and their derived quinones: A review of their environmental fate, human exposure, and biological toxicity. Environmental Science & Technology.

- de Solla, S. R., Prosser, R. S., & Bartlett, A. J. (2023). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Environmental Toxicology and Chemistry, 42(10), 2269–2277.

- Google Patents. (n.d.). US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine.

- PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene.

- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(6), 1287.

Sources

- 1. This compound | C6H6N4O4 | CID 291796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 4987-96-6 | EAA98796 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 4,6-Dinitrobenzene-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phototoxicity of Phenylenediamine Hair Dye Chemicals in Salmonella typhimurium TA102 and Human Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 4,6-Dinitrobenzene-1,3-diamine: Synthesis, Crystallization, and X-ray Analysis

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4,6-Dinitrobenzene-1,3-diamine (alternatively known as 4,6-dinitro-m-phenylenediamine). This molecule serves as a valuable precursor in the synthesis of dyes, pharmaceuticals, and certain energetic materials[1]. Its structural characteristics, particularly the interplay of its nitro and amine functional groups, dictate its chemical behavior and performance in these applications. We will delve into the proven methodology for its synthesis and the critical process of obtaining diffraction-quality single crystals. The core of this document is a detailed exploration of its crystal structure, focusing on the molecular geometry and the intricate network of hydrogen bonds that govern its supramolecular assembly. This guide is intended for researchers and professionals in crystallography, materials science, and drug development who require a deep understanding of the solid-state properties of nitro-aromatic compounds.

Introduction: The Significance of Structural Analysis

This compound (C₆H₆N₄O₄) is an aromatic compound characterized by a benzene ring substituted with two amine (-NH₂) groups and two nitro (-NO₂) groups[1]. The relative positioning of these electron-donating (amine) and electron-withdrawing (nitro) groups creates a unique electronic landscape, influencing its reactivity and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. It allows us to predict material properties such as stability, solubility, and density, and to comprehend the mechanisms of its interactions in various applications. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for obtaining this information, providing unambiguous data on bond lengths, bond angles, and the packing of molecules in a crystal lattice.

The study detailed herein is based on the authoritative structural determination published by Zhou, Han, and Hu in 2008, which serves as the primary reference for the crystallographic data presented[2][3].

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully characterized crystal structure involves a logical sequence of steps, each critical for the success of the next. The causality is clear: a successful synthesis and purification are prerequisites for growing high-quality crystals, which are in turn essential for collecting clean diffraction data.

Caption: Overall workflow from chemical synthesis to final crystal structure determination.

Synthesis and Purification Protocol

The synthesis of this compound is a two-step process starting from 1,3-dichlorobenzene. This method ensures the correct regiochemistry of the final product.

Step 1: Synthesis of 1,3-dinitro-4,6-dichlorobenzene

-

Reaction Setup: In a fume hood, add 29.2 g of 1,3-dichlorobenzene to 150 ml of oleum (25% sulfur trioxide) in a flask equipped with a stirrer.

-

Nitration: Cool the mixture in an ice bath. Slowly add 80 ml of concentrated nitric acid dropwise while stirring vigorously. Maintain the temperature to control the exothermic reaction. The mixture is stirred for an additional 30 minutes post-addition[2][3].

-

Scientist's Insight: The use of oleum (fuming sulfuric acid) as a solvent and catalyst is crucial. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the double nitration of the deactivated dichlorobenzene ring.

-

-

Precipitation: Carefully pour the resulting solution over a large volume of crushed ice (approx. 2000 g). This simultaneously quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium[2].

-

Neutralization & Isolation: Once the ice has melted, neutralize the solution to a pH of 7 by adding a 30% sodium hydroxide solution. This step is critical for safety and to ensure the product is in a neutral state for filtration.

-

Filtration: Collect the solid precipitate, 1,3-dinitro-4,6-dichlorobenzene, by vacuum filtration and dry it thoroughly. A yield of approximately 24.2 g is expected[2][3].

Step 2: Synthesis of this compound

-

Ammonolysis: Place 7.2 g of the dried intermediate and 50 ml of 30% aqueous ammonia into a 100-ml stainless steel autoclave[2][3].

-

Scientist's Insight: This is a nucleophilic aromatic substitution reaction. The high pressure and temperature (443 K / 170 °C) are necessary to overcome the high activation energy required for the amino group to displace the chloro substituents, which are activated by the electron-withdrawing nitro groups.

-

-

Reaction: Seal the autoclave and heat it to 443 K for 24 hours[2][3].

-

Isolation & Crystallization: After cooling the autoclave to room temperature, the product crystallizes directly from the reaction mixture. Collect the colorless block-like crystals by filtration. This process yielded 5.6 g of the title compound[2]. For further purification to obtain superior quality crystals, recrystallization from a suitable solvent like ethanol is recommended[4][5]. Slow evaporation or slow cooling of a saturated solution is key to growing large, well-ordered single crystals suitable for diffraction experiments[4].

Single-Crystal X-ray Diffraction: The Definitive Analysis

SC-XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, one can mathematically reconstruct a three-dimensional map of the electron density within the unit cell, and from that, determine the precise atomic positions.

Data Collection and Refinement Protocol

-

Crystal Selection: A suitable single crystal (in this case, dimensions 0.23 × 0.21 × 0.19 mm) is selected under a microscope for its sharp edges and lack of visible defects[2][3].

-

Mounting: The crystal is mounted on a goniometer head, often using cryo-oil, and placed within the X-ray beam of the diffractometer.

-

Data Collection: The data for this structure was collected on a Bruker APEXII CCD diffractometer at a temperature of 295 K using Molybdenum Kα radiation (λ = 0.71073 Å)[2][3]. The instrument collects a series of diffraction images (frames) as the crystal is rotated through various angles.

-

Data Processing: The collected frames are integrated to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors (e.g., absorption effects using methods like SADABS) to yield a final reflection file[2][3].

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in calculated positions and refined using a riding model[3]. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (S).

Results: The Crystal Structure of this compound

The analysis reveals a well-ordered structure in the solid state, stabilized by a network of strong hydrogen bonds.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. The compound crystallizes in the triclinic space group P-1 with two molecules per unit cell[2][3].

| Parameter | Value | Source |

| Chemical Formula | C₆H₆N₄O₄ | [2][6] |

| Formula Weight | 198.15 g/mol | [2] |

| Crystal System | Triclinic | [2][3] |

| Space Group | P-1 | [2][3] |

| a (Å) | 7.1294 (6) | [2][3] |

| b (Å) | 7.1770 (9) | [2][3] |

| c (Å) | 9.1289 (8) | [2][3] |

| α (°) | 67.710 (6) | [2][3] |

| β (°) | 86.692 (6) | [2][3] |

| γ (°) | 62.214 (5) | [2][3] |

| Volume (ų) | 378.30 (7) | [2][3] |

| Z (molecules/unit cell) | 2 | [2][3] |

| Temperature (K) | 295 (2) | [2][3] |

| Final R1 [I > 2σ(I)] | 0.051 | [2] |

| wR2 (all data) | 0.187 | [2] |

Molecular Geometry and Supramolecular Assembly

The analysis of the refined structure reveals several key features that define the molecule's conformation and packing.

Molecular Planarity: The molecule is nearly planar. This planarity is a direct consequence of two strong intramolecular N-H···O hydrogen bonds[2][3][7]. These bonds create two six-membered hydrogen-bonded rings, which lock the amine and nitro groups into the plane of the benzene ring. The dihedral angles between the aromatic ring and the two nitro groups are minimal, at 3.7° and 4.6° respectively, confirming the co-planar arrangement[2][3].

Hydrogen Bonding Network: Beyond the intramolecular forces, the crystal packing is dominated by a series of intermolecular N-H···O hydrogen bonds. These interactions link individual molecules together, forming extensive two-dimensional sheets that propagate along the (100) plane of the crystal lattice[2][3][7]. This robust network is the primary reason for the compound's high melting point (>300 °C) and crystalline stability[1].

Caption: Relationship between intra- and intermolecular hydrogen bonding and crystal packing.

The specific hydrogen bond geometries are detailed in the crystallographic report, with donor-acceptor distances indicative of strong interactions (e.g., N-H···O distances ranging from 2.642 Å to 3.098 Å)[2]. It is this cooperative network of hydrogen bonds that ultimately defines the macroscopic properties of the crystalline material.

Conclusion

The crystal structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The analysis confirms a highly planar molecular geometry, which is enforced by strong intramolecular N-H···O hydrogen bonds. The crystal packing is directed by a further set of intermolecular N-H···O interactions, resulting in the formation of robust two-dimensional sheets. This detailed structural knowledge provides a fundamental basis for understanding the compound's physical properties and for rationally designing new materials and molecules based on its structural motifs for applications in pharmaceuticals, dyes, and materials science.

References

- 1. lookchem.com [lookchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4,6-Dinitrobenzene-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. This compound | C6H6N4O4 | CID 291796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

molecular weight and formula of 4,6-Dinitrobenzene-1,3-diamine

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitrobenzene-1,3-diamine, also known as 4,6-dinitro-m-phenylenediamine, is an aromatic compound with the chemical formula C₆H₆N₄O₄.[1] It is characterized by a benzene ring substituted with two amino (-NH₂) groups and two nitro (-NO₂) groups. This specific arrangement of functional groups imparts unique chemical properties that make it a valuable intermediate in various fields of chemical synthesis.

The molecule is nearly planar and is stabilized by intramolecular hydrogen bonds.[2][3] Its structure and reactivity make it a key precursor in the synthesis of dyes, high-performance polymers, and energetic materials.[1] While it has been noted as a component in the synthesis of certain drugs, its primary applications lie in materials science and industrial chemistry.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for this compound, tailored for professionals in research and development.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄O₄ | [1][4][5][6] |

| Molecular Weight | 198.14 g/mol | [4][5][6] |

| CAS Number | 4987-96-6 | [1][4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4,6-Dinitro-1,3-phenylenediamine, 1,3-Diamino-4,6-dinitrobenzene, 4,6-Dinitro-m-phenylenediamine | [1][6] |

| Melting Point | >300°C | [1][5] |

| Boiling Point | 535.4°C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.683 g/cm³ | [1][5] |

| Appearance | Crystalline solid | [2] |

Synthesis Methodology

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and documented laboratory-scale synthesis proceeds via the dinitration of a dichlorobenzene derivative followed by amination.[2][3]

Causality in Experimental Choices:

-

Starting Material : 1,3-dichlorobenzene is an inexpensive and common starting material. The chlorine atoms are good leaving groups for the subsequent nucleophilic aromatic substitution (amination) step.

-

Nitration : A strong nitrating mixture (concentrated nitric acid and oleum) is required to introduce two nitro groups onto the benzene ring, which is deactivated by the two chlorine atoms.

-

Amination : Aqueous ammonia is used as the nitrogen source. The reaction is carried out under high temperature and pressure in an autoclave to facilitate the nucleophilic substitution of the chlorine atoms by amino groups. The electron-withdrawing nitro groups activate the ring towards this type of substitution.

-

pH Adjustment : The pH is adjusted to 7 after the initial nitration step to precipitate the dichlorinated intermediate.

Experimental Protocol:

A published procedure for the synthesis of this compound is outlined below.[2][3]

Step 1: Synthesis of 1,3-Dinitro-4,6-dichlorobenzene

-

To 29.2 g of 1,3-dichlorobenzene in 150 ml of oleum (25% sulfur trioxide), add 80 ml of concentrated nitric acid dropwise.

-

Stir the mixture for 30 minutes.

-

Pour the resulting solution over 2000 g of crushed ice.

-

Once the ice has melted, add sufficient 30% sodium hydroxide solution to neutralize the mixture to a pH of 7.

-

Filter the precipitate and dry to obtain 1,3-dinitro-4,6-dichlorobenzene.

Step 2: Synthesis of this compound

-

Place 7.2 g of the 1,3-dinitro-4,6-dichlorobenzene intermediate and 50 ml of 30% aqueous ammonia in a 100-ml autoclave.

-

Seal the autoclave and heat to 443 K (170°C) for 24 hours.

-

After cooling to room temperature, filter the product.

-

The final product is recovered as colorless blocks.

Caption: Synthesis workflow for this compound.

Key Applications

This compound serves as a versatile building block in organic synthesis. Its primary applications are in the production of dyes and as a monomer for high-performance polymers.[1]

-

Dye Production : The aromatic diamine structure is a common feature in many classes of dyes. The amino groups can be diazotized and coupled to form azo dyes, or the molecule can be used as a precursor for other chromophoric systems.[1]

-

Polymer Synthesis : The diamine functionality allows it to be used as a monomer in polycondensation reactions. For instance, it can be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. These polymers often exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in electronics and aerospace.

-

Energetic Materials : Due to its high nitrogen content and the presence of nitro groups, this compound is used in the production of certain explosives.[1] Its structure is related to other well-known insensitive high explosives.

-

Pharmaceutical and Organic Synthesis : It is cited as a key component in the synthesis of some drugs and as a precursor for other organic compounds.[1] The reactivity of its functional groups allows for the development of a variety of derivatives with potential therapeutic properties.[1]

Safety and Handling

General Safety Precautions (based on related compounds):

-

Toxicity : Dinitrobenzenes are known to be highly toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause damage to organs through prolonged or repeated exposure.[7][8]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[7][8][9] Do not get in eyes, on skin, or on clothing.[7][8][9] Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[7][9] In case of insufficient ventilation, wear respiratory protection.[8][9]

-

First Aid :

-

If inhaled : Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7][8]

-

If on skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7][9]

-

If swallowed : Rinse mouth. Immediately call a poison center or doctor.[7][9]

-

-

Storage : Store locked up in a well-ventilated place.[7][8][9] Keep the container tightly closed.[7][8][9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant.[7][9]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant utility in the synthesis of a range of materials, from dyes to high-performance polymers. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Researchers and professionals working with this compound must adhere to strict safety protocols due to the potential hazards associated with dinitroaromatic compounds. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe application in research and development.

References

-

LookChem. Cas 4987-96-6, this compound. [Link]

-

PubChem. This compound. [Link]

-

Chemical Synthesis Database. 4,6-dinitro-1,3-benzenediamine. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

National Institute of Standards and Technology. 1,3-Diamino-2,4,6-trinitrobenzene. [Link]

-

International Union of Crystallography. This compound. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4,6-Dinitrobenzene-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | 4987-96-6 | EAA98796 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H6N4O4 | CID 291796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 4,6-Dinitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dinitrobenzene-1,3-diamine is a molecule of significant interest due to the profound influence of its structural chemistry on its physical and chemical properties. This guide delves into the core of its molecular architecture, focusing on the intramolecular hydrogen bonds that dictate its conformation and reactivity. Through a synthesis of crystallographic data, spectroscopic principles, and computational chemistry insights, we present a comprehensive analysis of the N—H⋯O interactions that are fundamental to the stability and planarity of this compound. Understanding these non-covalent interactions is paramount for professionals in drug development and materials science, as they can significantly impact molecular recognition, crystal packing, and solubility—key determinants of a compound's efficacy and applicability.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₆H₆N₄O₄, belongs to the class of nitroanilines, compounds that are pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1] The strategic placement of two amino groups (-NH₂) and two nitro groups (-NO₂) on the benzene ring creates a unique electronic and steric environment. This arrangement facilitates the formation of intramolecular hydrogen bonds, which are critical in defining the molecule's three-dimensional structure and, consequently, its macroscopic properties.

The molecule's structure has been unequivocally determined by X-ray crystallography to be nearly planar.[2][3] This planarity is not an inherent property of the benzene ring alone but is significantly reinforced by two intramolecular hydrogen bonds between the amino and nitro groups.[2][3] These interactions lock the substituent groups in a specific orientation, minimizing steric hindrance and maximizing electrostatic attraction. For drug development professionals, such conformational rigidity can be a desirable trait, as it reduces the entropic penalty upon binding to a biological target.

Experimental Evidence for Intramolecular Hydrogen Bonding

The primary evidence for intramolecular hydrogen bonding in this compound comes from single-crystal X-ray diffraction studies, which provide precise atomic coordinates and allow for the direct observation of bond lengths and angles consistent with hydrogen bonding.

Crystallographic Analysis

A definitive study published by the International Union of Crystallography reveals that the molecule of this compound is stabilized by two intramolecular N—H⋯O hydrogen bonds.[2][3] The hydrogen atoms of the amino groups form bonds with the oxygen atoms of the adjacent nitro groups. This interaction creates two six-membered rings, contributing to the overall planarity of the molecule. The aromatic ring forms dihedral angles of 3.7 (2)° and 4.6 (3)° with the N3/O1/O2 and N4/O3/O4 nitro groups, respectively, indicating a very slight deviation from perfect planarity.[3]

The geometry of these hydrogen bonds, as determined from the crystal structure, is summarized in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1B···O4 | 0.86 | 2.05 | 2.667 (3) | 128 |

| N2—H2B···O1 | 0.86 | 2.03 | 2.642 (2) | 128 |

Table 1: Hydrogen-bond geometry for the intramolecular interactions in this compound. Data sourced from Zhou et al. (2008).[3]

The D···A distances of 2.667 Å and 2.642 Å are significantly shorter than the sum of the van der Waals radii of nitrogen and oxygen (approximately 3.07 Å), providing strong evidence for a hydrogen bonding interaction.

Spectroscopic Signatures

While crystallographic data provides a static picture of the solid state, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of hydrogen bonding in various states of matter.

FTIR Spectroscopy: In the infrared spectrum of this compound, the N-H stretching vibrations of the amino groups are expected to be observed at a lower frequency (red-shifted) and appear broader compared to a similar compound without hydrogen bonding. This is because the N-H bond is weakened and its vibrational energy is lowered due to the interaction with the oxygen atom of the nitro group. For dinitro and diamine monomers, distinct peaks corresponding to these functional groups are typically observed.[4]

NMR Spectroscopy: In ¹H NMR spectroscopy, the protons involved in hydrogen bonding (the N-H protons) typically exhibit a downfield chemical shift (higher ppm value). This deshielding effect is a direct consequence of the involvement of the proton in the hydrogen bond, which reduces the electron density around it. The chemical shift of these protons is also often temperature and solvent-dependent. In the case of this compound, the N-H protons would be expected to resonate at a significantly downfield position. For similar diamine monomers, a broad signal for the amino protons is a characteristic feature in the ¹H-NMR spectrum.[5]

Theoretical Investigation of Intramolecular Hydrogen Bonding

Computational chemistry provides a powerful toolkit to investigate the nature and strength of hydrogen bonds, complementing experimental findings. Methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are particularly well-suited for this purpose.

Quantum Chemical Calculations

Molecular orbital methods, such as the AM1 semi-empirical method and more robust DFT calculations, have been effectively used to study hydrogen bonding in nitroanilines.[6] These calculations can optimize the molecular geometry in the gas phase, allowing for a direct comparison with the crystal structure and an assessment of the energetic contribution of the intramolecular hydrogen bonds to the molecule's stability.

Methodology for Theoretical Analysis:

A typical computational workflow to analyze the intramolecular hydrogen bonds in this compound would involve the following steps:

-

Geometry Optimization: The molecular structure is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311G(d,p).[7] This provides the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and allows for the theoretical prediction of the IR spectrum, which can be compared with experimental data.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the donor-acceptor interactions associated with the hydrogen bond.[7] It can calculate the stabilization energy (E(2)) associated with the delocalization of the lone pair of the acceptor oxygen into the antibonding orbital of the donor N-H bond.

-

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology.[7][8] The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen is a definitive indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the strength and nature of the interaction.

Implications for Drug Development and Materials Science

The presence of strong intramolecular hydrogen bonds in this compound has several important consequences:

-

Conformational Rigidity: The locked planar conformation reduces the molecule's flexibility, which can be advantageous in drug design by pre-organizing the molecule for binding to a specific receptor site.

-

Solubility and Crystal Packing: Intramolecular hydrogen bonds satisfy some of the hydrogen bonding potential of the amino and nitro groups internally. This can decrease the extent of intermolecular hydrogen bonding, potentially affecting the molecule's solubility in protic solvents and influencing its crystal packing arrangement. The crystal structure indeed shows further intermolecular N—H⋯O hydrogen bonds leading to a sheet-like structure.[2][3]

-

Electronic Properties: The planarity enforced by the hydrogen bonds enhances π-conjugation across the molecule, influencing its electronic properties, such as its absorption and emission spectra. This is a critical consideration in the design of dyes and other functional materials.

Conclusion

The molecular architecture of this compound is a classic example of how intramolecular forces dictate molecular structure and properties. The presence of two stabilizing N—H⋯O intramolecular hydrogen bonds has been unequivocally confirmed by X-ray crystallography and is further supported by the principles of spectroscopic analysis and computational chemistry. These hydrogen bonds enforce a near-planar conformation, which has profound implications for the molecule's chemical behavior. For researchers and professionals in drug development and materials science, a thorough understanding of these non-covalent interactions is not merely academic but a practical necessity for the rational design of new molecules with tailored properties.

References

-

Zhou, T., Han, D., & Hu, Y. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o886. [Link]

-

Vinson, L. K., & Dannenberg, J. J. (1989). An AM1 molecular orbital study of hydrogen bonding in crystalline nitroanilines. Journal of the American Chemical Society, 111(8), 2777–2781. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). An AMI Molecular Orbital Study of Hydrogen Bonding in Crystalline Nitroanilines. Retrieved from [Link]

-

Springer. (2022). Crystal Growth, Structural, Vibrational, Effects of Hydrogen Bonding(C-H…O and C-H…N), Chemical Reactivity, Antimicrobial Activity, Inhibitory Effects and Molecular Dynamic Simulation of 4-Methoxy-N-(Nitrobenzylidene)-Aniline. Retrieved from [Link]

-

Semantic Scholar. (2001). Role of the hydrogen bonds in nitroanilines aggregation : charge density study of 2-methyl-5 .... Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,6-dinitro-1,3-benzenediamine. Retrieved from [Link]

-

University of St Andrews Research Portal. (n.d.). Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4987-96-6,this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). di-n-octylbenzene-1,3-diamine, 4,6-dinitro-N,N. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the dinitro monomer (a) and diamine monomer (b). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer.... Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Role of the hydrogen bonds in nitroanilines aggregation : charge density study of 2-methyl-5-nitroaniline. | Semantic Scholar [semanticscholar.org]

The Genesis of a Chromophore: A Technical Guide to the Historical Synthesis of 4,6-Dinitrobenzene-1,3-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of 4,6-Dinitrobenzene-1,3-diamine

This compound, also known historically as 1,5-diamino-2,4-dinitrobenzene, is a significant chemical intermediate recognized for its versatile properties and applications.[1][2] Characterized by a benzene ring substituted with two amino groups and two nitro groups, this compound has been a cornerstone in the synthesis of a variety of industrial products, including dyes, pharmaceuticals, and energetic materials.[1] Its molecular structure, rich in both electron-donating amino groups and electron-withdrawing nitro groups, imparts a unique reactivity that has been harnessed by chemists for over a century. This guide delves into the core historical methods for the synthesis of this important molecule, providing a technical narrative grounded in the principles of organic chemistry and the evolution of industrial chemical processes.

Foundational Synthetic Strategies: A Tale of Two Pathways

The historical synthesis of this compound has predominantly followed two strategic pathways, each with its own set of advantages and challenges. These routes either begin with the nitration of a protected m-phenylenediamine or involve the nucleophilic substitution of a di-halogenated dinitrobenzene.

Pathway 1: Electrophilic Nitration of Protected m-Phenylenediamine

The direct nitration of m-phenylenediamine is a challenging endeavor due to the high reactivity of the aromatic ring, which is strongly activated by the two amino groups. This often leads to oxidation and the formation of a complex mixture of products. To circumvent this, a common historical strategy involved the protection of the amino groups via acylation, typically forming m-bis-acetamidobenzene (1,3-diacetamidobenzene). This protection serves a dual purpose: it moderates the activating effect of the amino groups and directs the incoming nitro groups to the desired 4- and 6-positions.

Causality Behind Experimental Choices:

-

Protection of Amino Groups: The acetylation of the amino groups to form amides is a classic strategy in aromatic chemistry. The acetyl group is electron-withdrawing, which deactivates the aromatic ring to a manageable level, preventing over-nitration and oxidative side reactions.

-

Directing Effects: The acetamido group is an ortho-, para-director. In the case of m-bis-acetamidobenzene, the positions ortho and para to each acetamido group are the 2-, 4-, and 6-positions. The steric hindrance at the 2-position, situated between the two bulky acetamido groups, favors substitution at the 4- and 6-positions.

-

Hydrolysis: Following the dinitration, the acetyl protecting groups are removed by acid or base-catalyzed hydrolysis to regenerate the free amino groups, yielding the final product.

Experimental Protocol: Synthesis via Nitration of m-bis-acetamidobenzene (A Historical Reconstruction)

Step 1: Acetylation of m-Phenylenediamine

-

In a round-bottom flask equipped with a reflux condenser, dissolve m-phenylenediamine in glacial acetic acid.

-

Add acetic anhydride to the solution and gently reflux the mixture.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the m-bis-acetamidobenzene.

-

Filter the solid, wash with water until neutral, and dry.

Step 2: Dinitration of m-bis-acetamidobenzene

-

To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add the dried m-bis-acetamidobenzene to the sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of m-bis-acetamidobenzene, maintaining a low temperature throughout the addition.

-

After the addition is complete, allow the reaction to stir at a controlled temperature to ensure complete dinitration.

-

Pour the reaction mixture onto crushed ice to precipitate the 4,6-dinitro-1,3-diacetamidobenzene.

-

Filter the product, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 4,6-Dinitro-1,3-diacetamidobenzene

-

Suspend the dried dinitro-diacetamido compound in a mixture of water and a suitable acid (e.g., sulfuric or hydrochloric acid).

-

Heat the mixture under reflux until the hydrolysis is complete, as indicated by the dissolution of the solid.

-

Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.

-

Filter the orange-brown crystals, wash with water, and dry.

Pathway 2: Nucleophilic Aromatic Substitution of 1,5-Dichloro-2,4-dinitrobenzene

An alternative and historically significant route involves the ammonolysis of 1,5-dichloro-2,4-dinitrobenzene. In this method, the two chlorine atoms, activated by the electron-withdrawing nitro groups at the ortho and para positions, are susceptible to nucleophilic attack by ammonia.

Causality Behind Experimental Choices:

-

Activation of the Aryl Halide: The presence of two nitro groups strongly withdraws electron density from the benzene ring, making it electron-deficient and thus more susceptible to attack by nucleophiles. The chlorine atoms become good leaving groups in this activated system.

-

Nucleophilic Attack: Ammonia, acting as the nucleophile, attacks the carbon atoms bearing the chlorine atoms, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

-

Reaction Conditions: This reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a high-boiling solvent like ethylene glycol can facilitate the reaction at atmospheric pressure by allowing for higher reaction temperatures.

Experimental Protocol: Synthesis from 1,5-Dichloro-2,4-dinitrobenzene

A detailed and reliable procedure for this synthesis is provided in Organic Syntheses, a highly authoritative source for chemical preparations.

Step 1: Preparation of 1,5-Dichloro-2,4-dinitrobenzene

-

To a well-stirred solution of potassium nitrate (140 g) in concentrated sulfuric acid (500 ml), add m-dichlorobenzene (100.0 g).

-

The temperature of the reaction mixture will rise to 135–140°C and then slowly drop. Maintain the stirred mixture at 120–135°C for an additional hour.

-

After cooling to about 90°C, pour the mixture over 1.5 kg of crushed ice.

-

Collect the precipitated product by suction filtration and recrystallize from boiling 95% ethanol. The yield of yellow needles is 112–115 g (70–71.5%).[3]

Step 2: Ammonolysis to form 1,5-Diamino-2,4-dinitrobenzene

-

Bubble ammonia gas into a well-stirred solution of 1,5-dichloro-2,4-dinitrobenzene (60.0 g) in technical grade ethylene glycol (400 ml) heated to 140°C.

-

The solution color will change from yellow to deep red, and an orange crystalline precipitate will begin to form after about an hour.

-

Continue heating for an additional 2 hours while bubbling a slow stream of ammonia through the mixture.

-

Cool the reaction mixture to room temperature, collect the product by suction filtration, and wash the orange-brown crystals with boiling water and boiling ethanol.

-

The yield of the dried product is 44–48 g (88–95.5%).[3]

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |

| Pathway 1: Nitration of Protected Amine | m-bis-acetamidobenzene | Conc. HNO₃, Conc. H₂SO₄ | Low (ice bath) | Not specified | General Knowledge |

| Pathway 2: Nucleophilic Substitution | 1,5-Dichloro-2,4-dinitrobenzene | Ammonia, Ethylene Glycol | 140 | 88-95.5 | Organic Syntheses[3] |

Visualizing the Synthetic Pathways

Pathway 1: Nitration of Protected m-Phenylenediamine

Caption: Synthetic route via protection, nitration, and hydrolysis.

Pathway 2: Ammonolysis of 1,5-Dichloro-2,4-dinitrobenzene

Caption: Synthesis via dinitration followed by nucleophilic substitution.

Evolution of Synthesis and Industrial Perspective

The historical development of the synthesis of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The methods described reflect the state of chemical technology of their time, relying on readily available bulk chemicals like benzene, nitric acid, and sulfuric acid.

The choice between the two primary synthetic routes would have been dictated by factors such as the cost and availability of starting materials, the desired purity of the final product, and the ability to handle the reaction conditions safely on an industrial scale. The ammonolysis of a dichlorodinitrobenzene precursor, for instance, offers a more direct route from a halogenated benzene derivative, while the nitration of a protected diamine showcases a more nuanced approach to controlling selectivity in electrophilic aromatic substitution.